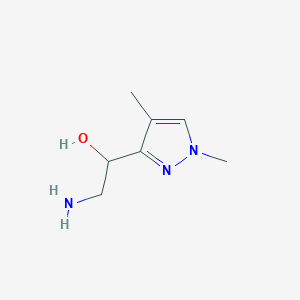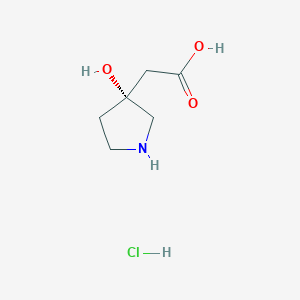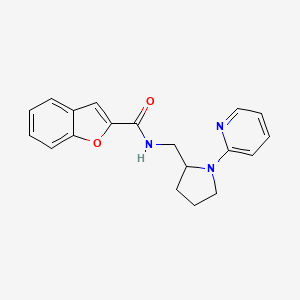
(3-((4,6-二甲基嘧啶-2-基)氧基)吡咯烷-1-基)(1H-吲哚-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性
嘧啶衍生物,如所讨论的化合物,以其广泛的生物活性而闻名。 它们作为 DNA、RNA 和各种天然产物(如抗生素和维生素)的一部分,在生物体中发挥着关键作用 。该化合物的结构表明其具有潜在的抗菌、抗真菌、抗寄生虫、抗炎、降压、抗病毒、抗氧化、除草剂和抗癌特性。
腐蚀抑制
相关的化合物 N-(4,6-二甲基嘧啶-2-基)-4-[(喹唑啉-4-基)氨基]苯-1-磺酰胺已被研究用作盐酸环境中低碳钢的有效腐蚀抑制剂 。从扩展的角度来看,我们的化合物可以探索类似的应用,可能保护金属免受腐蚀过程。
光物理性质
嘧啶衍生物也因其光物理性质而受到关注,包括固态荧光发射和溶剂化色变 。这些特性在开发用于有机电子学和光子学的新材料方面很有价值。
pH 传感应用
嘧啶衍生物在氮原子上发生质子化的能力会导致剧烈的颜色变化,为比色 pH 传感器和逻辑门打开了应用的大门 。这在环境监测和化工行业中可能特别有用。
分子设计
该化合物的结构允许探索供体-π-受体 (D-π-A) 分子设计,这对于创建非典型聚集诱导发射 (AIE) 发色团至关重要 。这对设计具有特定光物理行为的新型有机化合物具有意义。
计算化学
可以使用密度泛函理论 (DFT) 等计算方法分析嘧啶衍生物的电子结构,这有助于理解其分子性质并预测其在各种应用中的行为 .
作用机制
Indole Derivatives
Indole derivatives have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities. They can bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . Biological activities of indole derivatives include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pyrimidine Derivatives
Pyrimidine is a basic structure in nucleotides and nucleic acids, playing a crucial role in cellular functions. Pyrimidine derivatives have been associated with a wide range of biological activities and are part of many therapeutic drugs .
属性
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-9-13(2)21-19(20-12)25-15-7-8-23(11-15)18(24)17-10-14-5-3-4-6-16(14)22-17/h3-6,9-10,15,22H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMRDOASMFILX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B2362473.png)
methanone](/img/structure/B2362475.png)
![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2362477.png)

![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/new.no-structure.jpg)

![3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362484.png)
![tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2362486.png)
![[4-[(Z)-2-Cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2362489.png)



![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-iodophenyl)urea](/img/structure/B2362493.png)
![(4-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2362494.png)
